Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)-
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Overview
Description
Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- is an organic compound that features a benzonitrile core with a hydroxy-phenyl-propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- typically involves the reaction of 4-bromobenzonitrile with 1-hydroxy-3-phenyl-2-propyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The hydroxy-phenyl-propynyl moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the hydroxy-phenyl-propynyl substituent.
4-Hydroxybenzonitrile: Contains a hydroxy group on the aromatic ring but lacks the propynyl substituent.
Phenylpropiolic Acid: Contains a propynyl group but lacks the nitrile and hydroxy functionalities.
Uniqueness: Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrile and hydroxy-phenyl-propynyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
108946-36-7 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-(1-hydroxy-3-phenylprop-2-ynyl)benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10,16,18H |
InChI Key |
YCDARZSJNGZIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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